molecular formula C5H6Br2N2O B1511061 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide CAS No. 63331-36-2

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

Cat. No. B1511061
CAS RN: 63331-36-2
M. Wt: 269.92 g/mol
InChI Key: QKXAFSBUXMBLNW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a chemical compound with the molecular formula C6H6BrN2O•HBr. It is a white crystalline powder that is soluble in water and methanol. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is not fully understood. However, it is believed to act as a nucleoside analog, which means that it can interfere with the synthesis of DNA and RNA in cells. This can lead to the inhibition of cell growth and division, making it a potential candidate for the treatment of cancer and viral infections.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as thymidine kinase, which is involved in the synthesis of DNA. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. One area of interest is the development of new nucleoside analogs based on this compound, which could have improved efficacy and reduced toxicity compared to existing treatments. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs targeting specific enzymes or pathways involved in cell growth and division. Finally, there is potential for the use of this compound in the development of new diagnostic tools for cancer and other diseases.

Scientific Research Applications

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as nucleoside analogs, which are used in the treatment of viral infections and cancer. This compound is also used in the development of new drugs and as a tool in biochemical and physiological studies.

properties

IUPAC Name

5-bromo-6-methyl-1H-pyrimidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c1-3-4(6)2-7-5(9)8-3;/h2H,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXAFSBUXMBLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743774
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63331-36-2
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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